molecular formula C15H12N2S B15174865 2-(4-Methylphenyl)-4-(4-pyridyl)thiazole

2-(4-Methylphenyl)-4-(4-pyridyl)thiazole

Cat. No.: B15174865
M. Wt: 252.3 g/mol
InChI Key: PYPMYJLNVXKVEK-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-4-(4-pyridyl)thiazole is an organic compound that features a thiazole ring substituted with a 4-methylphenyl group and a 4-pyridyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-4-(4-pyridyl)thiazole typically involves the reaction of 4-methylbenzaldehyde with 4-pyridinecarboxaldehyde in the presence of a thiazole-forming reagent. Common reagents used in this synthesis include Lawesson’s reagent or phosphorus pentasulfide (P2S5). The reaction is usually carried out under reflux conditions in an appropriate solvent such as toluene or xylene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-4-(4-pyridyl)thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (e.g., bromine, chlorine) or alkylating agents (e.g., methyl iodide).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of halogenated or alkylated thiazole derivatives.

Scientific Research Applications

2-(4-Methylphenyl)-4-(4-pyridyl)thiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-4-(4-pyridyl)thiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s thiazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4-(4-pyridyl)thiazole: Lacks the methyl group on the phenyl ring.

    2-(4-Methylphenyl)-4-phenylthiazole: Lacks the pyridyl group.

    2-(4-Methylphenyl)-4-(2-pyridyl)thiazole: Has the pyridyl group in a different position.

Uniqueness

2-(4-Methylphenyl)-4-(4-pyridyl)thiazole is unique due to the presence of both a 4-methylphenyl group and a 4-pyridyl group, which can influence its chemical reactivity and biological activity. The specific substitution pattern can affect the compound’s electronic properties and its interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H12N2S

Molecular Weight

252.3 g/mol

IUPAC Name

2-(4-methylphenyl)-4-pyridin-4-yl-1,3-thiazole

InChI

InChI=1S/C15H12N2S/c1-11-2-4-13(5-3-11)15-17-14(10-18-15)12-6-8-16-9-7-12/h2-10H,1H3

InChI Key

PYPMYJLNVXKVEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)C3=CC=NC=C3

Origin of Product

United States

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